8-(benzyl(methyl)amino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(benzyl(methyl)amino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
Studies have detailed the molecular geometry and conformation of closely related compounds, demonstrating the typical geometry of the purine system and its implications for chemical reactivity and biological activity. The inclination of fused rings and the specific conformations of substituent groups, such as the benzylamine and aminohydroxyalkyl groups, are key to understanding the compound's interactions at the molecular level (Karczmarzyk et al., 1995).
Biological Activity and Applications
The compound and its derivatives have been explored for their potential in treating various health conditions due to their interaction with biological receptors. Research into 8-aminoalkyl derivatives of purine-2,6-dione, for instance, has shown promising results in the development of ligands for serotonin receptors, which could have implications for the treatment of neurological disorders and mental health conditions (Chłoń-Rzepa et al., 2013).
Synthetic Methodologies and Chemical Reactions
The synthesis and reactivity of purine derivatives, including compounds with structures similar to 8-(benzyl(methyl)amino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, have been a focus of research aimed at developing new pharmaceuticals and chemical entities. Innovative synthetic routes and reactions involving purine derivatives have been documented, contributing to the broader field of organic synthesis and drug development (Simo et al., 1998).
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-(2-hydroxy-2-phenylethyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-25(14-16-10-6-4-7-11-16)22-24-20-19(21(30)27(3)23(31)26(20)2)28(22)15-18(29)17-12-8-5-9-13-17/h4-13,18,29H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJKCQNASQWKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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